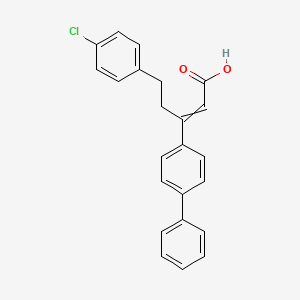

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid

Description

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKGLNMBLODQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid typically involves the following steps:

Formation of Biphenyl and Chlorophenyl Precursors: The biphenyl and chlorophenyl groups are synthesized separately through standard organic synthesis methods.

Coupling Reaction: The two precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Formation of the Pentenoic Acid Moiety: The final step involves the formation of the pentenoic acid moiety through a series of reactions, including aldol condensation and subsequent reduction.

Industrial Production Methods

In an industrial setting, the production of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of methoxy-substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic acid exhibits significant anticancer properties. A study published in ACS Omega highlights its potential in inhibiting cancer cell proliferation through the modulation of specific signaling pathways involved in tumor growth and metastasis .

Case Study :

In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study :

In animal models of arthritis, administration of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic acid resulted in decreased joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Photopolymerization

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic acid is utilized in the formulation of positive photoresists for microelectronics. Its ability to undergo photopolymerization upon UV exposure makes it suitable for creating fine patterns on semiconductor substrates .

Data Table: Properties Relevant to Photopolymerization

| Property | Value |

|---|---|

| Photoinitiator Efficiency | High |

| UV Absorption Peak | 350 nm |

| Viscosity | Low |

Coating Applications

The compound is also explored as an additive in coatings to enhance durability and resistance to environmental degradation. Its incorporation into polymer matrices improves mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid involves its interaction with specific molecular targets. The biphenyl and chlorophenyl groups allow the compound to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

This section compares (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid with key analogs, focusing on structural variations, physicochemical properties, and inferred biological activities.

Structural Analog: (Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic Acid (PS-48)

Key Differences :

- Position 3 Substituent : PS-48 has a phenyl group, whereas the compound features a 4-biphenylyl group. The biphenylyl moiety increases molecular weight (MW: ~348.8 g/mol vs. ~302.7 g/mol for PS-48) and lipophilicity (predicted logP: ~6.2 vs. ~5.1 for PS-48) .

Other Analogs: Chlorophenyl-Substituted Pentenoic Acids

Compounds with chlorine substituents on aromatic rings often exhibit improved metabolic stability and target affinity. For example:

- 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-2-pentenoic Acid: Replacing biphenylyl with fluorophenyl reduces logP (~4.9) and may enhance solubility, but at the cost of reduced hydrophobic binding interactions.

Research Findings and Methodological Context

Activité Biologique

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid, with the chemical formula C23H19ClO2 and CAS number 1221964-50-6, is an organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by biphenyl and chlorophenyl groups, which contribute to its biological activity. The presence of the chlorophenyl group enhances its reactivity, making it a subject of interest in medicinal chemistry.

The biological activity of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid is primarily attributed to its ability to interact with specific molecular targets within cells. The biphenyl and chlorophenyl moieties allow the compound to bind to proteins and enzymes, potentially modulating their activities. This interaction can lead to various biological effects, including:

- Inhibition of inflammatory pathways

- Induction of apoptosis in cancer cells

Biological Activity

Research has indicated that (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines, demonstrating significant cytotoxic effects at specific concentrations.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Table 1: Cytotoxicity Studies on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 100 | 75 |

| A549 | 200 | 50 |

| HepG2 | 100 | 80 |

| HepG2 | 200 | 60 |

Case Studies and Research Findings

- Anticancer Activity : In a study published in a peer-reviewed journal, the compound was shown to significantly reduce cell viability in A549 and HepG2 cells when treated with concentrations above 100 µM. The results indicated that higher concentrations led to increased apoptosis rates, suggesting its potential as a therapeutic agent in cancer treatment .

- Anti-inflammatory Studies : Another research investigation highlighted the compound's ability to downregulate pro-inflammatory cytokines in macrophage models. This suggests that it may be beneficial for conditions characterized by chronic inflammation .

Comparison with Similar Compounds

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid can be compared with structurally similar compounds:

- (Z)-3-(4-Biphenylyl)-5-(4-methylphenyl)-2-pentenoic Acid : Exhibits similar anticancer properties but may differ in potency due to the absence of the chlorine atom.

- (Z)-3-(4-Biphenylyl)-5-(4-fluorophenyl)-2-pentenoic Acid : Shows varying biological activity due to differences in electronic properties imparted by the fluorine atom.

Q & A

Q. What are the optimal synthetic pathways for (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid, and how can reaction yields be improved?

To optimize synthesis, focus on reaction conditions (e.g., temperature, solvent polarity) and catalysts. For example, using palladium-catalyzed cross-coupling reactions for biphenyl formation or Wittig reactions for the pentenoic acid backbone. Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts . For yield improvement, consider microwave-assisted synthesis or flow chemistry to enhance reaction efficiency.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- NMR : Employ - and -NMR to confirm stereochemistry (Z-configuration) and aromatic substituent positions. -NMR peaks near δ 6.5–7.5 ppm indicate biphenyl and chlorophenyl protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHClO: 362.1074) .

Q. How should researchers approach solubility challenges for in vitro assays?

Prepare stock solutions in DMSO (≤10% v/v) for cell-based studies. For aqueous solubility, use co-solvents like PEG-400 or cyclodextrin-based carriers. Pre-test solubility via dynamic light scattering (DLS) to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities. Focus on the carboxylic acid group and chlorophenyl moiety as potential hydrogen-bond donors and hydrophobic anchors .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .

Q. What experimental designs are suitable for evaluating in vivo pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis to calculate AUC, , and bioavailability .

- Toxicity : Conduct acute toxicity studies (OECD 423) with dose escalation. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions at 40°C. Quantify degradation products via HPLC and identify structures using LC-HRMS .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, ensuring -values <0.05 for significance .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Chromatographic Separation : Use gradient elution (acetonitrile/0.1% formic acid) on UPLC systems to resolve impurities. Compare against EP/BP impurity standards (e.g., chlorinated byproducts) .

- Isolation and Characterization : Collect impurity fractions via preparative HPLC and characterize using -NMR and IR spectroscopy .

Q. How does the Z-configuration influence the compound’s biological activity compared to the E-isomer?

Q. What methodologies assess environmental persistence and biodegradation pathways?

- OECD 301B Test : Measure biodegradation in activated sludge over 28 days. Monitor via COD (Chemical Oxygen Demand) reduction .

- Metabolite Identification : Use high-resolution mass spectrometry to detect transformation products (e.g., hydroxylated or dechlorinated derivatives) .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.